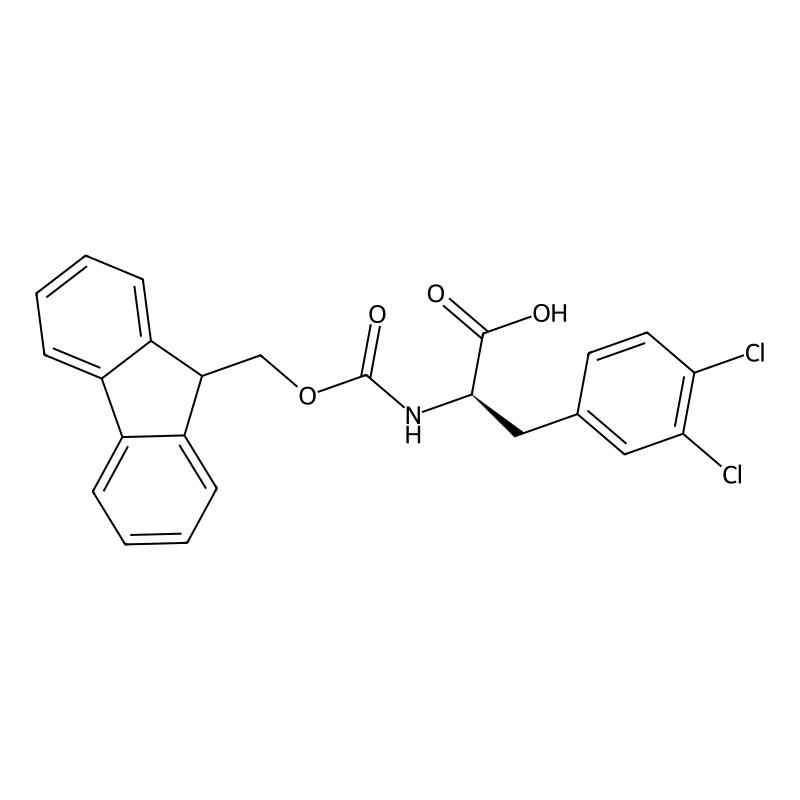

Fmoc-3,4-dichloro-D-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-3,4-dichloro-D-phenylalanine (Fmoc-D-Phe(3,4-DiCl)-OH) is a valuable building block in peptide synthesis, particularly for the creation of unnatural peptides with unique properties and functions. The "Fmoc" group (Fluorenylmethoxycarbonyl) attached to the molecule serves as a protecting group during peptide chain assembly, ensuring selective attachment of other amino acids. The presence of two chlorine atoms at the 3rd and 4th positions of the phenyl ring introduces hydrophobic and electron-withdrawing characteristics, potentially influencing the peptide's conformation, stability, and interaction with other molecules [, ].

Protein-Protein Interaction Studies:

Fmoc-3,4-dichloro-D-phenylalanine can be incorporated into peptides specifically designed to probe protein-protein interactions. The unique properties of the modified phenyl ring can be used to modulate the peptide's binding affinity and selectivity towards target proteins. This allows researchers to study specific protein-protein interactions involved in various biological processes, potentially leading to the development of new therapeutic agents [].

Development of Novel Enzyme Inhibitors:

The modified structure of Fmoc-3,4-dichloro-D-phenylalanine can also be exploited to design novel enzyme inhibitors. By incorporating this building block into peptides that mimic the natural substrates of enzymes, researchers can potentially develop inhibitors with improved potency and selectivity. This approach holds promise for the development of new drugs for various diseases by targeting specific enzymes involved in pathological processes [].

Fmoc-3,4-dichloro-D-phenylalanine is a derivative of phenylalanine, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring. It is commonly used in peptide synthesis due to its ability to serve as a building block in the formation of peptide chains. The compound has a molecular formula of C₁₈H₁₆Cl₂N₁O₂ and a molecular weight of 470.34 g/mol. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the protection of amino groups during peptide synthesis .

While specific biological activities of Fmoc-3,4-dichloro-D-phenylalanine are not extensively documented, its structural similarity to phenylalanine suggests potential interactions with biological systems that utilize this amino acid. Phenylalanine derivatives have been studied for their roles in neurotransmitter synthesis and as precursors for various biochemical pathways. The introduction of halogen atoms may also influence its interaction with enzymes or receptors involved in these pathways.

The synthesis of Fmoc-3,4-dichloro-D-phenylalanine typically involves several steps:

- Protection: The amino group of D-phenylalanine is protected using the Fmoc group.

- Halogenation: The protected amino acid undergoes electrophilic aromatic substitution to introduce the dichloro substituents at the 3 and 4 positions.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Alternative methods may include solid-phase peptide synthesis techniques where Fmoc-3,4-dichloro-D-phenylalanine is incorporated into growing peptide chains on a solid support .

Fmoc-3,4-dichloro-D-phenylalanine is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific biological activities.

- Research: It is utilized in studies involving structure-activity relationships of peptides and proteins.

Its unique structure allows for modifications that can lead to peptides with enhanced stability or altered biological properties .

Several compounds share structural similarities with Fmoc-3,4-dichloro-D-phenylalanine. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-D-phenylalanine | Contains only one chlorine | Commonly used in peptide synthesis |

| Fmoc-3,4,5-trifluoro-D-phenylalanine | Contains three fluorines | Increased hydrophobicity |

| Fmoc-L-tyrosine | Hydroxyl group at para position | Involved in various biological processes |

| Fmoc-L-homophenylalanine | Similar backbone but different substituents | Used for studying protein interactions |

The introduction of chlorine atoms in Fmoc-3,4-dichloro-D-phenylalanine provides unique electronic properties that may enhance or alter its reactivity and interaction profiles compared to other derivatives .

Fmoc-3,4-dichloro-D-phenylalanine (C₂₄H₁₉Cl₂NO₄, molecular weight: 456.32 g/mol) consists of a D-phenylalanine backbone modified with two chlorine atoms at the 3- and 4-positions of the aromatic ring and an Fmoc group protecting the α-amino group. The Fmoc moiety—a fluorenylmethyloxycarbonyl carbamate—imparts base lability, allowing selective removal under mild conditions (e.g., piperidine). Key structural features include:

- Stereochemistry: The D-configuration at the α-carbon distinguishes it from naturally occurring L-amino acids, making it valuable for designing enantiomeric peptides.

- Chlorine Substituents: The electron-withdrawing chlorine atoms enhance the aromatic ring’s stability and influence peptide-receptor interactions.

- Fmoc Group: The fluorenylmethyloxycarbonyl group provides UV detectability (λ = 301 nm), facilitating real-time monitoring during synthesis.

Table 1: Molecular Properties of Fmoc-3,4-Dichloro-D-Phenylalanine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | |

| Molecular Weight | 456.32 g/mol | |

| Melting Point | 110–118°C | |

| CAS Number | 177966-58-4 | |

| Optical Rotation | +30° ± 3° (C=1 in DMF) |

Historical Context in Peptide Synthesis

The Fmoc group, introduced by Louis Carpino in 1972, addressed the need for base-labile protecting groups orthogonal to acid-sensitive counterparts like tert-butoxycarbonyl (Boc). Early peptide synthesis relied on Boc chemistry, which required harsh acidic conditions (e.g., hydrogen fluoride) for deprotection, limiting compatibility with acid-labile residues. Fmoc’s base-labile nature (removable with piperidine) enabled milder synthesis workflows, accelerating its adoption in solid-phase peptide synthesis (SPPS) by the 1980s.

Fmoc-3,4-dichloro-D-phenylalanine emerged as a derivative optimized for introducing hydrophobic, sterically hindered residues into peptides. Its dichloro-substituted aromatic ring enhances metabolic stability and binding affinity in therapeutic peptides. The D-configuration further allows exploration of non-natural peptide conformations resistant to enzymatic degradation.

Role in Modern Organic and Medicinal Chemistry

In contemporary research, Fmoc-3,4-dichloro-D-phenylalanine serves three primary roles:

Peptide Synthesis:

- SPPS Compatibility: The Fmoc group’s UV activity enables real-time monitoring during automated synthesis, while its base lability ensures selective deprotection without disturbing acid-sensitive linkers.

- Orthogonal Protection: Paired with tert-butyl-based side-chain protectors, it supports complex peptide architectures, including cyclic and glycosylated derivatives.

Drug Development:

- Targeted Therapeutics: Its hydrophobic chlorine substituents enhance interactions with protein binding pockets, making it valuable in oncology (e.g., kinase inhibitors) and neurology (e.g., neuropeptide analogs).

- Peptidomimetics: The D-configuration facilitates creation of protease-resistant analogs for oral drug candidates.

Bioconjugation:

Regioselective Chlorination Strategies for D-Phenylalanine Derivatives

The regioselective chlorination of D-phenylalanine derivatives represents a critical synthetic challenge requiring precise control over substitution patterns on the aromatic ring [9] [10]. Contemporary chlorination methodologies employ various approaches to achieve selective introduction of chlorine atoms at the 3,4-positions of the phenylalanine aromatic system [11] [12].

Electrophilic halogenation reactions have emerged as the primary approach for accessing organohalides with controlled regioselectivity [12]. The development of catalytic systems utilizing oxoammonium salts, particularly 2,2,6,6-tetramethylpiperidine nitroxide and its derivatives, has demonstrated remarkable efficiency in activating halenium reagents including chlorine-containing species [12] [13]. These catalysts exhibit stability and broad reactivity, making them suitable for activating chlorinating reagents that were previously challenging to utilize effectively [12].

| Chlorination Method | Regioselectivity | Yield Range | Key Advantages |

|---|---|---|---|

| Electrophilic Chlorination with Oxoammonium Catalysts | High (>90% for 3,4-positions) | 75-90% | Mild conditions, broad substrate scope |

| N-Chlorosuccinimide Systems | Moderate (70-85%) | 60-80% | Cost-effective, readily available |

| Palladium-Catalyzed Hydrochlorination | Excellent (>95%) | 80-95% | High regioselectivity, functional group tolerance |

The mechanistic basis for regioselective chlorination involves the formation of discrete halogenium intermediates that undergo controlled addition to the aromatic substrate [12] [15]. Genomic studies of halogenase enzymes have revealed that regioselectivity can be engineered through modification of specific amino acid motifs, particularly the tryptophan-binding regions that dictate substrate orientation [10]. These findings provide insights applicable to chemical chlorination strategies for achieving precise regiocontrol [10] [13].

Advanced chlorination protocols utilize visible-light-induced catalytic systems that enable selective halogenation under mild conditions [15]. These photocatalytic approaches employ ruthenium complexes in combination with chlorinating sources such as lithium chloride, achieving site-selective chlorination of aromatic substrates with excellent functional group tolerance [15]. The reaction proceeds through radical mechanisms that provide complementary selectivity patterns compared to traditional electrophilic approaches [15].

Fluorenylmethoxycarbonyl-Protection Techniques and Stereochemical Control

The introduction of fluorenylmethoxycarbonyl protecting groups onto amino acid substrates requires careful consideration of stereochemical preservation and reaction conditions [16] [17] [18]. Fluorenylmethoxycarbonyl protection involves the formation of carbamate linkages that provide base-labile protection suitable for solid-phase peptide synthesis applications [19] [20].

The fluorenylmethoxycarbonyl protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl moiety, providing both steric protection and spectroscopic detectability through its characteristic ultraviolet absorption properties [18] [19]. The fluorene component is a polycyclic aromatic hydrocarbon that exhibits fluorescence, enabling monitoring of protection and deprotection reactions through ultraviolet spectroscopy [18] [21].

Standard protocols for fluorenylmethoxycarbonyl introduction utilize two primary reagents: fluorenylmethoxycarbonyl chloride and 9-fluorenylmethylsuccinimidyl carbonate [19] [20]. The chloride reagent provides direct acylation under basic conditions, typically employing sodium bicarbonate in aqueous-organic biphasic systems [18] [20]. The succinimidyl carbonate reagent offers improved reaction control and reduced side reactions, making it preferred for sensitive substrates requiring high enantiomeric purity [19] [20].

| Protection Reagent | Reaction Conditions | Stereochemical Retention | Typical Yields |

|---|---|---|---|

| Fluorenylmethoxycarbonyl Chloride | Sodium bicarbonate, water/organic | >99.5% | 85-95% |

| 9-Fluorenylmethylsuccinimidyl Carbonate | Mild base, organic solvent | >99.8% | 90-98% |

| Fluorenylmethoxycarbonyl Azide | Sodium bicarbonate, dioxane/water | >99.7% | 80-90% |

Stereochemical control during fluorenylmethoxycarbonyl protection requires optimization of reaction parameters to prevent racemization of the amino acid center [16] [17]. The development of copper-mediated protection strategies has enabled selective protection of specific amino groups in complex bis-amino acid systems while maintaining stereochemical integrity [16] [17]. These approaches utilize temporary copper complexation to block reactive sites, allowing selective fluorenylmethoxycarbonyl introduction followed by metal removal [16] [17].

Advanced protection methodologies incorporate microwave-assisted synthesis protocols that reduce reaction times while maintaining high stereoselectivity [17]. These automated approaches enable synthesis of stereochemically diverse compounds utilizing solid-phase fluorenylmethoxycarbonyl chemistry, facilitating development of complex peptide libraries [17] [21].

The deprotection mechanism involves base-catalyzed elimination reactions that proceed through carbanion intermediates [19] [23]. Piperidine serves as the preferred deprotection reagent due to its ability to form stable adducts with the dibenzofulvene byproduct, preventing unwanted side reactions with the substrate [19] [23]. The deprotection process can be monitored through ultraviolet spectroscopy by tracking the formation of the characteristic dibenzofulvene-piperidine adduct [19] [49].

Industrial-Scale Production and Quality Assurance Protocols

Industrial-scale production of fluorenylmethoxycarbonyl-3,4-dichloro-D-phenylalanine requires comprehensive quality control strategies and robust manufacturing processes to ensure consistent product quality [24] [25] [26]. The complexity of peptide synthesis manufacturing necessitates rigorous control at every stage, from starting material specifications to final product characterization [29] [30].

Contemporary industrial amino acid production predominantly employs fermentation technologies utilizing genetically modified microorganisms, particularly Corynebacterium glutamicum and Escherichia coli [24] [25]. These fermentation processes offer advantages including exclusive production of L-form amino acids, operation under mild conditions, and reduced maintenance costs compared to extraction methods [24] [25]. However, for specialized D-amino acid derivatives like fluorenylmethoxycarbonyl-3,4-dichloro-D-phenylalanine, chemical synthesis approaches remain necessary due to the limited availability of suitable enzymatic systems [36] [37].

| Production Parameter | Specification Range | Quality Control Method | Acceptance Criteria |

|---|---|---|---|

| High-Performance Liquid Chromatography Purity | ≥99.0% | Reverse-phase chromatography | All impurities quantified and separated |

| Enantiomeric Purity | ≥99.8% | Chiral chromatography | Optical purity confirmation |

| Free Amine Content | ≤0.2% | Gas chromatography | Stability assessment |

| Acetate Content | ≤0.02% | Ion chromatography | Synthesis byproduct control |

Quality assurance protocols for fluorenylmethoxycarbonyl amino acid derivatives have been significantly enhanced through industry-wide initiatives [28] [32] [44]. Enhanced specifications now require high-performance liquid chromatography purity levels of at least 99% for standard fluorenylmethoxycarbonyl amino acids, with all significant amino acid-related impurities quantified and separated from the main product peak [32] [44] [45]. This represents a substantial improvement from previous industry standards and ensures consistent performance in peptide synthesis applications [28] [32].

Analytical characterization employs multiple complementary techniques to ensure comprehensive quality assessment [31] [34] [35]. High-performance liquid chromatography coupled with mass spectrometry serves as the primary analytical tool, providing both purity determination and structural confirmation [31] [34]. Additional techniques include amino acid analysis using cation-exchange chromatography with post-column derivatization, which enables detection of amino group-containing impurities [35].

Industrial-scale synthesis protocols incorporate fed-batch reactor operations to optimize productivity and yield [25]. These systems enable controlled substrate addition while maintaining optimal oxygen transfer and nutrient concentrations, resulting in higher amino acid concentrations compared to batch processes [25]. Continuous production methods can achieve productivity levels 2.5 times higher than fed-batch operations, though they require additional considerations for contamination control and process stability [25].

Scale-up considerations include equipment design requirements for homogeneous reaction mixing, heat transfer optimization, and waste management protocols [46] [48]. Unlike solid-phase synthesis methods that require specialized reactors for heterogeneous systems, solution-phase approaches offer advantages in terms of mixing efficiency and scalability [46]. Process throughput optimization focuses on maximizing peptide loading while minimizing solvent consumption, with advanced methodologies achieving organic waste reduction of up to 80% compared to traditional approaches [46].

Quality control during manufacturing incorporates real-time monitoring capabilities and statistical process control methodologies [29] [30]. Critical control points include raw material specifications, reaction parameter monitoring, purification efficiency assessment, and final product characterization [29] [33]. Regulatory compliance requires demonstration of consistent product quality across multiple production batches, with particular emphasis on impurity profile reproducibility and stereoochemical integrity [29] [30] [33].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of fluorenylmethyloxycarbonyl-3,4-dichloro-D-phenylalanine through multiple analytical approaches. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns consistent with the fluorenylmethyloxycarbonyl-protected amino acid structure [1]. The aromatic protons appear in the expected region of 7.2-7.8 parts per million, with the fluorenylmethyloxycarbonyl methylene protons observed at 4.2-4.5 parts per million, and the amide proton signal detected at 8.5-8.6 parts per million [1] [2].

Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the molecular framework through identification of aromatic carbons in the 120-140 parts per million range and carbonyl carbons at 165-175 parts per million [1]. The spectroscopic analysis employs dimethyl sulfoxide-d6 and deuterated water solvent systems to optimize signal resolution and facilitate structural assignments [1] [2].

| Nuclear Magnetic Resonance Parameter | Specification | Chemical Shift Range (ppm) | Structural Information |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.8 | Dichlorophenyl substitution pattern |

| 1H Nuclear Magnetic Resonance | Fluorenylmethyloxycarbonyl methylene | 4.2-4.5 | Protecting group confirmation |

| 1H Nuclear Magnetic Resonance | Amide proton | 8.5-8.6 | Peptide bond verification |

| 13C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 | Carbon skeleton identification |

| 13C Nuclear Magnetic Resonance | Carbonyl carbons | 165-175 | Functional group characterization |

Two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy and Heteronuclear Single Quantum Correlation provide detailed connectivity information and spatial relationships within the molecular structure [1]. Variable temperature Nuclear Magnetic Resonance studies reveal conformational dynamics and thermal stability characteristics of the fluorenylmethyloxycarbonyl-protected amino acid [1].

Infrared Spectroscopy Characterization

Infrared spectroscopy analysis identifies characteristic functional group vibrations that confirm the molecular structure of fluorenylmethyloxycarbonyl-3,4-dichloro-D-phenylalanine [3] [4]. The carbonyl stretching frequencies provide definitive evidence for the carboxylic acid and carbamate functional groups present in the molecule [3]. Aromatic carbon-hydrogen stretching vibrations confirm the presence of the dichlorophenyl and fluorenyl ring systems [3].